1-Propanol, 2-methyl-, titanium(4+) salt

Description

Significance in Contemporary Inorganic and Organometallic Chemistry

Titanium(IV) isobutoxide holds a pivotal position in both inorganic and organometallic chemistry due to its versatility as a precursor and catalyst. Its primary significance lies in its role as a molecular precursor for the synthesis of titanium dioxide (TiO₂), a material with widespread applications in pigments, photocatalysis, and electronics. wikipedia.org The sol-gel process, which involves the hydrolysis and condensation of the alkoxide, allows for the creation of TiO₂ coatings and nanoparticles with tailored properties. wikipedia.orgwikipedia.orgchemeurope.com

In the realm of catalysis, titanium(IV) alkoxides, including the isobutoxide analogue, are employed to facilitate a variety of organic reactions. They are effective catalysts for esterification, transesterification, and condensation reactions. atamankimya.comnoahchemicals.comgelest.com The ability of the titanium center to coordinate with organic molecules provides a low-energy pathway for these transformations. gelest.com Furthermore, these compounds are utilized in the production of high-performance polymers, where they act as catalysts in polymerization processes and as cross-linking agents for resins like epoxies and silicones. gelest.comatamanchemicals.com

The compound also plays a role in the formation of heat-resistant and corrosion-resistant surface coatings, enhancing the durability of materials. atamanchemicals.com In organometallic synthesis, titanium alkoxides react with reagents like Grignard and organolithium compounds to form reactive intermediates, such as titanacyclopropanes, which are valuable in constructing complex organic molecules. rsc.org

| Property | Value |

|---|---|

| Synonyms | 1-Propanol, 2-methyl-, titanium(4+) salt; Tetraisobutyl Orthotitanate; Isobutyl Titanate |

| CAS Number | 7425-80-1, 9022-96-2 parchem.comchemicalbook.com |

| Molecular Formula | C₁₆H₃₆O₄Ti parchem.comchemicalbook.com |

| Molecular Weight | 340.32 g/mol chemicalbook.com |

Research Trajectories of Titanium(IV) Alkoxides and their Isobutoxide Analogue

Current research involving titanium(IV) alkoxides is largely directed towards advanced materials science and catalysis. A major research trajectory is the refinement of the sol-gel process to produce nanomaterials with precisely controlled characteristics. noahchemicals.comresearchgate.netresearchgate.net Scientists manipulate reaction parameters such as the nature of the solvent, the water-to-alkoxide ratio, and the presence of chemical additives to control the particle size, morphology, and crystalline phase (anatase or rutile) of the resulting titanium dioxide. wikipedia.orguctm.edu This control is critical for applications ranging from efficient photocatalysts to components in solar cells. wikipedia.org

Another significant area of investigation is the use of titanium alkoxides in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). noahchemicals.commocvd-precursor-encyclopedia.de In MOCVD, volatile precursors such as titanium isobutoxide are decomposed on a heated substrate to create high-purity, uniform thin films. noahchemicals.com These films are essential for manufacturing microelectronics and optical devices. noahchemicals.com

The exploration of novel catalytic applications continues to be a vibrant field. While analogues like titanium(IV) isopropoxide are well-known for their role in asymmetric synthesis reactions like the Sharpless epoxidation, research is ongoing to expand the catalytic scope of the broader class of titanium alkoxides. wikipedia.orgchemeurope.comnoahchemicals.comatamanchemicals.com This includes their use in green chemistry for efficient, waste-reducing synthetic methods, such as the direct amidation of carboxylic acids. researchgate.net Furthermore, the development of hybrid inorganic-organic materials through the chemical modification of titanium alkoxides is a promising frontier, enabling the creation of materials with novel combinations of properties. researchgate.net

| Alkoxide | Relative Volatility | Typical Application Area |

|---|---|---|

| Titanium(IV) methoxide | Low (due to oligomeric nature) mocvd-precursor-encyclopedia.de | Atomic Layer Deposition (ALD) mocvd-precursor-encyclopedia.de |

| Titanium(IV) ethoxide | High | MOCVD, Sol-Gel wikipedia.orgmocvd-precursor-encyclopedia.de |

| Titanium(IV) isopropoxide | High | Sol-Gel, MOCVD, Asymmetric Catalysis wikipedia.orgatamanchemicals.commocvd-precursor-encyclopedia.de |

| Titanium(IV) n-butoxide | Moderate | Sol-Gel, Coatings wikipedia.orguctm.edu |

| Titanium(IV) isobutoxide | Moderate | Sol-Gel, Catalysis |

Historical Context and Evolution of Academic Inquiry into Titanium(IV) Isobutoxide Chemistry

The story of Titanium(IV) isobutoxide is intrinsically linked to the history of its constituent element. Titanium was first discovered as an unknown oxide in 1791 by the amateur mineralogist Reverend William Gregor in England. wikipedia.orgrefractorymetal.org A few years later, in 1795, German chemist Martin Heinrich Klaproth independently discovered the oxide and named the new element "titanium" after the Titans of Greek mythology. wikipedia.orgrefractorymetal.org However, it was not until 1910 that pure metallic titanium was isolated by Matthew A. Hunter. refractorymetal.org The subsequent development of industrial-scale production methods, such as the Kroll process, made titanium and its compounds more accessible for widespread study. wikipedia.org

The synthesis of titanium alkoxides, including isobutoxide, generally follows a straightforward method developed in the early days of organometallic chemistry: the reaction of titanium tetrachloride with the corresponding alcohol. wikipedia.orgwikipedia.orggelest.com In the case of isobutoxide, this involves reacting titanium tetrachloride with isobutanol (2-methyl-1-propanol). chemicalbook.com

Initial academic interest in these compounds focused on their fundamental synthesis, structure, and basic reactivity, such as their propensity for alcohol exchange and rapid hydrolysis. wikipedia.orggelest.com For a considerable time, they were regarded as chemical curiosities. This perception shifted dramatically with the rise of the sol-gel process as a powerful technique for materials synthesis in the mid to late 20th century. noahchemicals.comresearchgate.net Researchers recognized that the controlled hydrolysis of titanium alkoxides provided an elegant and versatile route to high-purity metal oxides at low temperatures. researchgate.net This realization propelled Titanium(IV) isobutoxide and its analogues from the periphery to the center of materials science research. Modern academic inquiry has evolved to investigate complex reaction kinetics, the formation of intermediate polynuclear oxo-clusters during hydrolysis, and the precise manipulation of these reactions to achieve nanoscale control over the final material's architecture. stanford.edursc.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7425-80-1 |

|---|---|

Molecular Formula |

C4H10OTi |

Molecular Weight |

121.99 g/mol |

IUPAC Name |

2-methylpropan-1-ol;titanium |

InChI |

InChI=1S/C4H10O.Ti/c1-4(2)3-5;/h4-5H,3H2,1-2H3; |

InChI Key |

YTOQRQCHVNXEFB-UHFFFAOYSA-N |

SMILES |

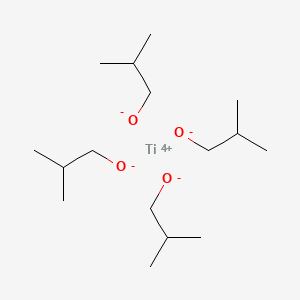

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] |

Canonical SMILES |

CC(C)CO.[Ti] |

Other CAS No. |

7425-80-1 |

physical_description |

Tetraisobutyl titanate appears as a dark yellow oily liquid with an alcohol-like odor. Insoluble in water and about the same density as water. May irritate or burn on contact. |

Pictograms |

Flammable; Corrosive; Irritant |

Related CAS |

78-83-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetrakis 2 Methyl 1 Propoxy Titanium

Established Synthetic Routes to Titanium(IV) Isobutoxide

The preparation of titanium(IV) isobutoxide can be achieved through several well-established synthetic protocols common to metal alkoxide chemistry. These methods leverage the reactivity of titanium precursors, most notably titanium tetrachloride, with 2-methyl-1-propanol (isobutanol).

Alcoholysis and Transesterification Strategies

Alcoholysis represents the most direct and widely employed method for the synthesis of titanium(IV) isobutoxide. This reaction involves the direct treatment of a titanium halide, typically titanium tetrachloride (TiCl₄), with an excess of 2-methyl-1-propanol. The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic titanium center, leading to the stepwise substitution of chloride ligands with isobutoxide groups. A base, commonly ammonia or a tertiary amine, is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion wikipedia.org.

The reaction is typically carried out in an inert solvent to facilitate mixing and temperature control. The choice of solvent and reaction conditions, such as temperature and the rate of addition of reactants, can influence the yield and purity of the final product.

Transesterification, another viable synthetic strategy, involves the exchange of alkoxide groups between a pre-existing titanium alkoxide and a different alcohol. For the synthesis of titanium(IV) isobutoxide, a common approach is to react a more readily available titanium alkoxide, such as titanium(IV) isopropoxide, with an excess of isobutanol google.comgoogleapis.com. The equilibrium of this reaction is driven towards the formation of the desired product by removing the more volatile alcohol (isopropanol in this case) through distillation google.com.

The general transesterification reaction is as follows: Ti(OR)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 ROH

Titanium alkoxides, including titanium(IV) isobutoxide, are themselves effective catalysts for transesterification reactions in organic synthesis google.comgoogleapis.comfao.orgresearchgate.net. This catalytic activity underscores the lability of the alkoxide ligands and the facility of the ligand exchange process.

| Synthetic Route | Precursors | Key Reaction Conditions | Byproducts |

| Alcoholysis | Titanium tetrachloride, 2-methyl-1-propanol, Ammonia | Inert solvent, controlled temperature | Ammonium chloride, Hydrogen chloride |

| Transesterification | Titanium(IV) isopropoxide, 2-methyl-1-propanol | Excess of isobutanol, removal of isopropanol by distillation | Isopropanol |

Metathesis Reactions in Isobutoxide Synthesis

Salt metathesis offers an alternative pathway to titanium(IV) isobutoxide, particularly when aiming for high-purity products. This method involves the reaction of a titanium halide with a salt of the desired alkoxide, such as sodium isobutoxide (NaOCH₂CH(CH₃)₂). The reaction is typically performed in an organic solvent in which the titanium alkoxide is soluble, while the resulting inorganic salt (e.g., sodium chloride) is insoluble and can be removed by filtration.

The metathesis reaction can be summarized as: TiCl₄ + 4 NaOCH₂CH(CH₃)₂ → Ti[OCH₂CH(CH₃)₂]₄ + 4 NaCl

This method can provide a high-purity product as it avoids the presence of HCl and the need for a nitrogenous base for its neutralization. The success of this route is contingent on the preparation and purity of the starting sodium isobutoxide. While less commonly detailed in the literature specifically for titanium isobutoxide compared to alcoholysis, it remains a fundamental and viable synthetic strategy in metal alkoxide chemistry. Theoretical studies have also explored the mechanisms of metathesis reactions involving titanium alkoxides in other contexts, highlighting the electronic and steric factors that govern these transformations ias.ac.innih.gov.

Precursor Design and Controlled Functionalization

The chemistry of titanium(IV) isobutoxide extends beyond its synthesis to its behavior in solution and its role as a precursor for more complex molecular and materials architectures. The reactivity of the Ti-O bond allows for controlled functionalization through ligand exchange, but also presents challenges related to the formation of multinuclear species.

Ligand Exchange Dynamics and Stoichiometric Control

The titanium center in titanium(IV) isobutoxide is a strong Lewis acid, readily undergoing coordination with a variety of donor ligands. This leads to facile ligand exchange reactions, which can be both an advantage for controlled functionalization and a challenge for maintaining the integrity of the parent compound. The rate and extent of ligand exchange are influenced by the nature of the incoming ligand, the steric bulk of the isobutoxide groups, and the reaction conditions.

Stoichiometric control of ligand exchange allows for the synthesis of mixed-ligand titanium(IV) complexes. For instance, reacting titanium(IV) isobutoxide with a specific molar ratio of a chelating ligand, such as a β-diketone or a carboxylic acid, can lead to the substitution of one or more isobutoxide groups. These reactions are often governed by complex equilibria in solution. The synthesis of a tetranuclear Ti(IV)-oxo complex stabilized by acetylsalicylic acid ligands from titanium(IV) isobutoxide is a prime example of controlled functionalization through ligand exchange and subsequent hydrolysis/condensation nih.gov.

Precise stoichiometric control is also critical during the primary synthesis of titanium(IV) isobutoxide to ensure the complete substitution of the initial ligands (e.g., chlorides) and to avoid the formation of partially substituted or mixed-ligand species researchgate.netarxiv.org. The stoichiometry of reactants, particularly the ratio of alcohol to the titanium precursor, is a key parameter in achieving high yields and purity.

Formation of Oligomeric and Polymeric Species during Synthesis

In solution, titanium alkoxides, including titanium(IV) isobutoxide, can exist as monomers or associate to form oligomeric species. The degree of oligomerization is influenced by the steric bulk of the alkoxide groups, the nature of the solvent, and the presence of coordinating species. While bulkier alkoxide groups tend to favor monomeric structures, the possibility of forming dimers or higher oligomers through bridging alkoxide ligands exists.

The presence of even trace amounts of water can lead to hydrolysis and condensation reactions, resulting in the formation of oxo-alkoxide species. These reactions proceed through the formation of Ti-OH intermediates, which then condense to form Ti-O-Ti bridges, releasing a molecule of alcohol or water. This process can lead to the formation of a range of species, from discrete titanium-oxo clusters to larger polymeric networks cambridge.orgnih.govresearchgate.netaau.dkslu.seresearchgate.netnih.govuctm.eduelsevierpure.com.

Mechanistic Investigations of Titanium Iv Isobutoxide Reactivity

Fundamental Reaction Pathways

The reactivity of titanium(IV) isobutoxide is primarily dictated by the electrophilic nature of the titanium center and the nucleophilic character of the isobutoxide ligands. This duality allows for a variety of fundamental reaction pathways, including hydrolysis, condensation, ligand exchange, and transesterification.

Ligand Exchange and Transesterification Mechanistic Insights

Ligand exchange and transesterification are crucial reactions in modifying the properties of titanium(IV) isobutoxide and its derivatives.

Ligand Exchange involves the substitution of one or more isobutoxide ligands with another ligand. This can be achieved by reacting titanium(IV) isobutoxide with various compounds such as other alcohols, carboxylic acids, or β-diketones. For instance, new titanium(IV)-alkoxide complexes can be synthesized through the reaction of ligands with a precursor like titanium(IV) isopropoxide, a process driven by ligand exchange. nih.gov This process is fundamental for creating catalysts with specific steric and electronic properties. nih.govresearchgate.net

Transesterification is a specific type of ligand exchange where an alcohol reacts with the titanium alkoxide, resulting in the exchange of the alkoxy group. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the titanium center. masterorganicchemistry.com The equilibrium can be driven towards the desired product by using the incoming alcohol as the solvent, taking advantage of Le Chatelier's principle. masterorganicchemistry.com This reaction is particularly relevant when titanium(IV) isobutoxide is used in solutions containing other alcohols, as it can lead to the in-situ formation of mixed-alkoxide species. Mechanistic studies on titanium-catalyzed esterification reactions highlight the amphoteric nature of the catalyst, where both Lewis acidity of the titanium center and Brønsted basicity of a titanium-bound carboxylate group play crucial roles. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Titanium(IV) Isobutoxide Chemistry

While specific kinetic and thermodynamic data for titanium(IV) isobutoxide are sparse, extensive research on the closely related titanium(IV) isopropoxide (TTIP) provides significant insights. The principles governing TTIP chemistry are largely applicable to the isobutoxide derivative, with allowances for differences in steric bulk.

The hydrolysis of titanium alkoxides is typically a vigorous reaction. psu.edu Kinetic studies on TTIP show that the reaction rates are influenced by temperature and reactant concentrations. koreascience.krstanford.edu For example, the rate constant for TTIP hydrolysis at 1 atm has been estimated using a second-order reaction model. stanford.edu Alkoxides with larger alkyl groups, like isobutoxide, generally exhibit slower hydrolysis rates due to increased steric hindrance and slower diffusion. psu.edu

Thermodynamic data for these compounds are essential for understanding their stability and volatility. For instance, the thermal decomposition of TTIP is an endothermic process, with specific bond dissociation energies calculated for C-O and Ti-O bonds. arxiv.org The enthalpy of vaporization is another key parameter, with a reported value for TTIP of 62.3 kJ/mol. nist.gov These values are critical for processes like chemical vapor deposition (CVD), where the precursor must be volatilized. researchgate.net

| Reaction | Alkoxide | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Hydrolysis | Ti(OC₂H₅)₄ | - | 38.9 kJ/mol | koreascience.kr |

| Hydrolysis | Ti(OC₃H₇)₄ | 1.23 × 10¹⁴ × exp(−11,323/T) mol⁻¹cm³s⁻¹ | 94.1 kJ/mol | stanford.edu |

| Thermal Decomposition | Ti(OC₃H₇)₄ | 3.96 × 10⁵ × exp(−8479.7/T) s⁻¹ | ~70.5 kJ/mol | stanford.edu |

Note: The data presented are for titanium ethoxide and isopropoxide as close analogues to titanium isobutoxide.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

To overcome the challenges of experimentally studying the transient species and complex pathways in titanium alkoxide reactions, theoretical and computational methods have become indispensable.

Density Functional Theory (DFT) Studies of Titanium(IV) Isobutoxide Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. bohrium.comresearchgate.net DFT calculations allow for the optimization of ground state geometries, the determination of thermodynamic properties, and the mapping of reaction pathways, including transition states. researchgate.netarxiv.org

For titanium alkoxides, DFT studies have been instrumental in:

Elucidating Reaction Mechanisms: DFT calculations have confirmed that the hydrolysis of titanium alkoxides proceeds through a low-energy associative pathway, in contrast to silicon alkoxides. researchgate.net This is attributed to titanium's ability to expand its coordination sphere. researchgate.net

Calculating Energetics: Researchers have used DFT to calculate the barrier heights for hydrolysis and condensation reactions, providing quantitative insight into reaction kinetics. researchgate.net It has also been used to compute bond dissociation energies, helping to predict thermal decomposition pathways. arxiv.org

Understanding Catalytic Cycles: In reactions like titanium-catalyzed esterification, DFT has been used to model the entire catalytic cycle, identifying key intermediates and transition states and highlighting the importance of hydrogen bonding and the amphoteric nature of the catalyst. researchgate.net

Predicting Spectroscopic Properties: Computed vibrational frequencies and NMR spectra from DFT calculations can be compared with experimental data to validate proposed molecular structures. bohrium.com

While studies may not focus exclusively on titanium(IV) isobutoxide, the principles and methodologies are directly transferable from studies on other titanium complexes, such as those involving different alkoxide or aminotriphenolate ligands. researchgate.netbohrium.com

Molecular Dynamics Simulations in Titanium Alkoxide Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic evolution of a chemical system at the atomic level. sciopen.com By solving Newton's equations of motion for a collection of atoms, MD can simulate processes like diffusion, aggregation, and the initial stages of chemical reactions over time scales ranging from picoseconds to microseconds. stanford.edumdpi.com

In the context of titanium alkoxide chemistry, MD simulations have been applied to:

Simulate Hydrolysis and Condensation: MD simulations using reactive force fields (ReaxFF) can model the bond-breaking and bond-forming events during the hydrolysis of precursors like TTIP. stanford.edu These simulations provide a complete, atomistic view of the conversion process, identifying key reaction pathways and intermediate species. stanford.edu

Investigate Cluster Formation: MD is used to study the aggregation of precursor molecules and the subsequent nucleation and growth of titanium dioxide nanoparticles. stanford.edunih.gov These simulations reveal how factors like precursor concentration and temperature influence the size and morphology of the resulting clusters. stanford.edu The simulations have shown that clusters can form even before individual TiO₂ molecules are observed. stanford.edu

Explore Interfacial Phenomena: MD simulations are valuable for studying the interaction of titanium-based species with surfaces and other molecules, such as the adsorption of peptides onto TiO₂ surfaces, which is relevant for biomedical applications. mdpi.com

These computational techniques, DFT and MD, provide complementary information. DFT offers a detailed electronic picture of specific reaction steps, while MD provides insight into the dynamic behavior of the entire system over time. Together, they are powerful tools for unraveling the complex reactivity of titanium(IV) isobutoxide.

Catalytic Applications of Tetrakis 2 Methyl 1 Propoxy Titanium in Advanced Chemical Synthesis

Catalysis in Organic Transformations

The central role of titanium(IV) isobutoxide in asymmetric catalysis stems from its reaction with chiral ligands to generate catalysts that can induce stereoselectivity in a wide array of chemical reactions. The isobutoxy ligands can be readily exchanged with chiral diols, amino alcohols, and other bidentate or polydentate ligands. This in situ catalyst formation allows for the creation of a chiral environment around the titanium metal center, which directs the approach of substrates to favor the formation of one enantiomer over the other.

One of the most significant applications of titanium alkoxides is in the asymmetric epoxidation of allylic alcohols, a reaction pioneered by K. Barry Sharpless. While the original and most-cited protocol specifies titanium(IV) isopropoxide, analogous systems can be generated from titanium(IV) isobutoxide. The core of the catalytic system is the complex formed between the titanium alkoxide and a chiral tartrate ester, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT). scripps.edu

This complex coordinates with the allylic alcohol substrate and an oxidant, typically tert-butyl hydroperoxide (TBHP), to facilitate the stereospecific delivery of an oxygen atom to the double bond. The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for predictable and controlled synthesis of specific epoxide enantiomers. These reactions are renowned for their high enantiomeric excesses, often exceeding 90%. scripps.edu The fundamental catalytic cycle involves the exchange of the isobutoxy groups for the chiral tartrate and the substrate, forming a well-defined active species that enforces a rigid geometry for the oxygen transfer step.

Table 1: Representative Enantioselective Epoxidation of Allylic Alcohols Data is illustrative of typical results achieved with analogous titanium alkoxide systems.

| Allylic Alcohol Substrate | Chiral Ligand | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Geraniol | (+)-DET | TBHP | 85-95 | >95 |

| (Z)-3-Methyl-2-penten-1-ol | (-)-DIPT | TBHP | 80-90 | >98 |

Titanium(IV) isobutoxide is a key reagent in transformations that forge new carbon-carbon bonds with high stereocontrol. A prime example is the Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents. While commonly performed with titanium(IV) isopropoxide, the reaction is known to proceed with various titanium(IV) alkoxides, including tert-butoxide, indicating the utility of isobutoxide as well. wikipedia.org

The mechanism involves the in situ generation of a reactive titanacyclopropane intermediate. This occurs through the reaction of two equivalents of a Grignard reagent (like ethylmagnesium bromide) with the titanium alkoxide, followed by β-hydride elimination. organic-chemistry.orgnrochemistry.comyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product. organic-chemistry.org Modifications of this reaction, such as the Kulinkovich-de Meijere reaction, extend this methodology to the synthesis of cyclopropylamines from amides. organic-chemistry.org

Alkyltitanation, another important C-C bond-forming reaction, involves the addition of an organotitanium reagent across an alkyne or alkene. Reagents derived from titanium(IV) isobutoxide can participate in such transformations, leading to the formation of new vinyl- or alkyl-titanium species that can be further functionalized. mdpi.com

Table 2: Examples of Kulinkovich-Type Cyclopropanation Reactions Data is illustrative based on the general reaction scope with various titanium alkoxides.

| Ester/Amide Substrate | Grignard Reagent | Titanium Alkoxide Precursor | Product Type |

|---|---|---|---|

| Methyl benzoate | EtMgBr | Ti(OiBu)₄ | 1-Phenylcyclopropanol |

| Ethyl hexanoate | PrMgBr | Ti(OiBu)₄ | 1-(1-Propylcyclopropyl)hexan-1-one |

Chiral catalysts derived from titanium(IV) isobutoxide are effective in a range of asymmetric reduction and oxidation reactions. In these systems, the titanium center, made chiral by an appropriate ligand, mediates the transfer of hydride or oxygen with high facial selectivity.

For asymmetric oxidations, the Kagan-Modena protocol for the oxidation of prochiral sulfides to chiral sulfoxides is a notable example. This method uses a catalyst system similar to that of the Sharpless epoxidation (a titanium alkoxide, a chiral tartrate, and an oxidant), but with the crucial addition of water, which is essential for achieving high enantioselectivity. wikipedia.orgrsc.org This approach provides a direct route to valuable chiral sulfoxides, which are important auxiliaries in asymmetric synthesis. rsc.org

In the realm of asymmetric reductions, titanium-based catalysts are used for the enantioselective reduction of prochiral ketones to secondary alcohols. nih.gov For instance, titanium(IV) complexes formed with chiral diol ligands can catalyze the reduction of ketones using reducing agents like catecholborane, affording optically active alcohols with high enantiomeric excess. nih.gov Low-valent titanium species, generated from Ti(IV) alkoxides and Grignard reagents, can also be used for the reductive cleavage of certain functional groups. acs.orgacs.org

The addition of cyanide to carbonyls or imines is a powerful method for constructing α-hydroxy nitriles (cyanohydrins) and α-amino nitriles, which are precursors to α-hydroxy acids and α-amino acids, respectively. Chiral Lewis acidic catalysts derived from titanium(IV) isobutoxide can facilitate this transformation enantioselectively.

The catalyst, formed by complexing the titanium alkoxide with a chiral ligand (such as a derivative of a biphenol or amino alcohol), activates the electrophilic carbonyl or imine group. mdpi.com This activation lowers the energy for the nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The chiral environment around the titanium center directs the cyanide addition to one face of the substrate, resulting in an enantioenriched product. mdpi.comresearchgate.net These catalytic systems have been shown to achieve high yields and enantioselectivities for a variety of substrates. mdpi.com

Beyond its role in forming chiral catalysts, titanium(IV) isobutoxide functions as an effective achiral Lewis acid catalyst. sigmaaldrich.com Its utility stems from its ability to coordinate to oxygen or nitrogen atoms, thereby activating a wide range of functional groups towards nucleophilic attack. This property is harnessed in numerous transformations.

For example, it can catalyze transesterification reactions under neutral conditions and is used in direct amidation reactions, converting carboxylic acids and amines into amides, often with high yields and avoiding the need for harsh conditions or stoichiometric coupling reagents. researchgate.netresearchgate.net In polymer chemistry, it serves as a catalyst for polymerization and polycondensation reactions. researchgate.netnih.gov Its role as a Lewis acid is also pivotal in cycloaddition reactions and other C-C bond-forming processes where activation of a carbonyl or other electrophilic component is required. alfachemic.comgalchimia.com A recent study also highlighted the synthesis and structure of a tetranuclear titanium(IV)-oxo cluster derived directly from titanium(IV) isobutoxide and acetylsalicylic acid, demonstrating its utility in forming well-defined polynuclear complexes. nih.gov

Green Chemistry Applications of Titanium(IV) Isobutoxide Catalysis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic research and industrial applications. Titanium(IV) isobutoxide is considered a "green" catalyst for several reasons. Titanium is an earth-abundant and low-toxicity metal. researchgate.net Catalysts based on titanium, such as the isobutoxide, are often highly efficient, allowing for lower catalyst loadings and milder reaction conditions, which reduces energy consumption. researchgate.net

One significant green application is in the direct amidation of nonactivated carboxylic acids with amines. researchgate.net This method avoids the use of stoichiometric coupling reagents, which generate large amounts of waste, thus improving the atom economy of the process. researchgate.net Titanium(IV) isopropoxide has been shown to be an efficient catalyst for this transformation, producing secondary and tertiary amides in high yields in an environmentally benign manner. researchgate.net

Furthermore, the selection of precursors for nanomaterials like titanium dioxide has a significant impact on their environmental footprint. While not a direct catalytic application of the isobutoxide itself, studies on the life cycle assessment of TiO2 production highlight the importance of precursor choice. worktribe.com The use of titanium alkoxides in sol-gel processes for producing TiO2 films and particles is a well-established technique. acs.orgatamanchemicals.com The development of bio-inspired synthesis methods using water-soluble and stable titanium precursors at neutral pH and room temperature points towards even greener routes for titanium-based materials. mdpi.com

Polymerization Catalysis

Titanium(IV) isobutoxide and related systems are pivotal in the field of polymerization, catalyzing the formation of a wide range of polymers from biodegradable polyesters to high-performance polyolefins.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Titanium alkoxides, including Titanium(IV) isobutoxide, are highly effective initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (ε-CL). acs.orgacs.org The resulting polyesters, like polylactide (PLA) and polycaprolactone (B3415563) (PCL), are biodegradable and have applications in medicine and as sustainable plastics. researchgate.net

The polymerization is generally believed to proceed via a coordination-insertion mechanism. acs.orgresearchgate.net The ester monomer coordinates to the titanium center, followed by the nucleophilic attack of an alkoxide group from the catalyst onto the carbonyl carbon of the ester. This results in the ring opening of the monomer and its insertion into the titanium-alkoxide bond, elongating the polymer chain. acs.org

The structure of the titanium catalyst, including the nature of the alkoxide groups, significantly influences the polymerization rate and the properties of the resulting polymer. acs.orgresearchgate.net For instance, the steric bulk of the alkoxy groups on the titanium catalyst can affect the polymerization rate. researchgate.net In solution polymerizations, it has been demonstrated that an alkoxide substituent on the titanium atom acts as the initiator, and the polymerization can be controlled, as evidenced by the linear relationship between molecular weight and monomer conversion. acs.org

Table 2: Ring-Opening Polymerization of Cyclic Esters with Titanium Catalysts

| Monomer | Catalyst System | Conditions | Polymer Properties | Reference |

| ε-Caprolactone (ε-CL) | Ti(OR)₂X₂ type complexes | 25°C, Dichloromethane | Mₙ = 4,800-10,900 g/mol , PDI = 1.45-2.28 | acs.org |

| L-Lactide (LLA) | Ti(OR)₂Cl₂ type complexes | 100°C, Toluene | 76-95% conversion in 72h | acs.org |

| rac-Lactide (rac-LA) | TiClₓ(O-i-Pr)₄₋ₓ | Solution Polymerization | Heterotactic-biased poly(rac-LA) | acs.org |

Mₙ = Number-average molecular weight, PDI = Polydispersity index. This table is for illustrative purposes and synthesizes information from the cited sources.

Olefin Polymerization with Titanium(IV) Isobutoxide-Based Systems

Titanium(IV) isobutoxide is a key component in Ziegler-Natta type catalyst systems for olefin polymerization. While traditional Ziegler-Natta catalysts often use titanium chlorides, systems incorporating titanium alkoxides have shown remarkable activity, particularly for producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE). mdpi.comresearchgate.net

These catalyst systems typically involve the titanium precursor, such as Titanium(IV) isobutoxide, and a co-catalyst or activator, which is often an organoaluminum compound like triethylaluminium (TEA) or a combination of activators like {EtnAlCl₃−n + Bu₂Mg}. researchgate.netcjps.org The nature of the ligands on the titanium complex and the type of activator used significantly impact the catalytic activity and the properties of the resulting polymer. cjps.org

For instance, Ti(IV) complexes with phenoxyimine ligands and isopropoxide (iPrO) outgoing ligands, in the presence of Al/Mg activators, have demonstrated high activity for ethylene (B1197577) polymerization, producing UHMWPE with molecular weights in the range of 1.1×10⁶ to 7.1×10⁶ Da. cjps.orgresearchgate.net These systems can also be effective for the copolymerization of ethylene with α-olefins like 1-octene, with fluorine-containing catalysts showing enhanced activity and comonomer incorporation. cjps.org When supported on polymers like polyvinyl chloride (PVC) and activated with TEA, titanium butoxide has been used to polymerize ethylene, with the molar ratio of Al/Ti being a critical parameter for catalytic activity. researchgate.netdntb.gov.ua

Table 3: Ethylene Polymerization with Titanium(IV) Alkoxide-Based Systems

| Catalyst System | Co-catalyst/Activator | Polymerization Activity | Polymer Molecular Weight (Mᵥ or Mₙ) | Reference |

| Ti(IV) phenoxyimine complexes with iPrO ligands | Al/Mg activators | 1600–3830 kg PE·mol Ti⁻¹·h⁻¹·atm⁻¹ | 1.1×10⁶–7.1×10⁶ Da | cjps.orgresearchgate.net |

| Ti(OBu)₄ supported on PVC | Triethylaluminium (TEA) | Up to 2.3 kg PE/mol Ti·h | 97–326 kg/mol | researchgate.netdntb.gov.ua |

PE = Polyethylene. This table is for illustrative purposes and synthesizes information from the cited sources.

Mechanistic Models for Titanium-Catalyzed Polymerization

The catalytic activity of titanium alkoxides, including titanium(IV) isobutoxide, in polymerization reactions is understood through several mechanistic models, primarily depending on the type of monomer and reaction conditions. A predominant model for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is the coordination-insertion mechanism. researchgate.netnih.gov In this process, the first step involves the coordination of the monomer's carbonyl oxygen to the Lewis acidic titanium center of the catalyst. researchgate.net This coordination activates the monomer, making it more susceptible to nucleophilic attack. Subsequently, an alkoxide group from the titanium catalyst attacks the carbonyl carbon of the monomer, leading to the opening of the cyclic ester ring. nih.govresearchgate.net This step results in the elongation of the polymer chain, which remains attached to the titanium center through an alkoxide linkage. The process then repeats with the coordination and insertion of subsequent monomer units. Experimental evidence, including end-group analysis, supports that the alkoxide substituent from the titanium complex acts as the initiator for the growing polymer chain. researchgate.net

For olefin polymerization, such as with ethylene, the mechanism involving titanium(IV) alkoxides often requires the use of a cocatalyst, typically an alkylaluminum compound like triethylaluminium (TEA). nih.gov The proposed mechanism begins with the activation of the inactive titanium(IV) sites. The alkylaluminum cocatalyst reduces the Ti(IV) center to a more active Ti(III) species. nih.gov The polymerization proceeds at these activated centers. However, the rapid deactivation of the catalyst is a noted characteristic, which is thought to be associated with oxidative processes. The Ti(III) active sites can cleave carbon-chlorine bonds if a chlorinated support (like PVC) is used, which results in the formation of an inactive polymeric Ti(IV) complex, terminating the chain growth. nih.gov The ratio of the cocatalyst to the titanium catalyst ([Al]/[Ti]) is a critical factor influencing the catalytic activity; an optimal ratio is necessary to maximize the number of active polymerization centers. nih.gov

Photocatalytic Research Endeavors

Titanium(IV) isobutoxide serves as a crucial precursor in the synthesis of molecular titanium-oxo clusters (TOCs), which are at the forefront of photocatalytic research. These well-defined molecular structures act as models for understanding the complex photocatalytic processes that occur on the surface of bulk titanium dioxide (TiO₂). nih.gov Their discrete nature allows for detailed mechanistic studies of photo-redox events and the structure-activity relationships that govern photocatalytic efficiency. nih.govmdpi.com

Photo-redox Processes Involving Titanium-Oxo Clusters from Isobutoxide Precursors

Titanium-oxo clusters derived from isobutoxide and related alkoxide precursors exhibit rich photo-redox chemistry upon exposure to UV light. nih.govrsc.org The fundamental process is an oxygen-to-metal charge transfer (OMCT), where UV irradiation promotes an electron from an oxygen-based orbital (often from an alkoxide or oxo ligand) to an empty d-orbital on a titanium center. rsc.orgnih.gov This charge separation creates a photogenerated hole on the oxygen and an electron on the titanium, resulting in a mixed-valence Ti(III)/Ti(IV) state. nih.gov These photoreduced clusters are often intensely colored, typically blue or purple, which is a stark contrast to the colorless Ti(IV) precursors. nih.govnih.gov

The table below summarizes the photocatalytic degradation of Methylene Blue (MB) using different titanium-oxo clusters (TOCs) embedded in a PMMA matrix, highlighting the influence of the core structure on activity. researchgate.netmdpi.com

| Catalyst (20 wt% in PMMA) | Titanium-Oxo Core | MB Degradation (UV, 2.5 h) | MB Degradation (Vis, 2.5 h) |

| PMMA + (1) | {Ti₆O₄} | ~40% | ~20% |

| PMMA + (2) | {Ti₆O₆} | >90% | ~40% |

| PMMA + (4) | {Ti₃O} | ~60% | ~25% |

| PMMA + (5) | {Ti₄O₂} | ~80% | ~30% |

This data is derived from graphical representations in the cited literature and represents approximate values. researchgate.netmdpi.com

Applications in Organic Photocatalysis

The unique reactivity of titanium alkoxides and their derivatives is being harnessed in a variety of organic photocatalytic transformations. rsc.orgresearchgate.net While titanium dioxide is a widely used heterogeneous photocatalyst, homogeneous systems based on soluble titanium precursors like titanium(IV) isobutoxide (or the closely related isopropoxide) offer distinct advantages in certain synthetic applications. rsc.orgrsc.org The reactions often proceed through pathways such as photo-induced single-electron transfer (SET) or ligand-to-metal charge transfer (LMCT). rsc.orgresearchgate.net

For instance, tetrakis(isopropoxy)titanium, a mild Lewis acid, has been employed in photocatalytic systems to achieve carbonyl alkylative amination and to mediate reactions with coupling partners like cyclopropanols. rsc.org In one reported system, the single-electron oxidation of cyclopropanols, facilitated by the photocatalyst, is an effective strategy for generating β-carbonyl radicals for subsequent coupling reactions. rsc.org The titanium compound's role can be multifaceted, acting not only as a component of the photocatalytic cycle but also as a Lewis acid to activate substrates. rsc.org These molecular catalyst systems provide a valuable platform for developing new, selective transformations in organic synthesis under mild, light-driven conditions. researchgate.netrsc.org

Role of Titanium Iv Isobutoxide in Advanced Materials Science Research

Sol-Gel Processing and Hybrid Material Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a precursor solution (sol) into a solid network (gel) through a series of hydrolysis and condensation reactions. Titanium(IV) isobutoxide is a frequently employed precursor in this process due to its controlled reactivity, which allows for the precise manipulation of the final material's properties.

Ti(OBu)₄ + 2H₂O → TiO₂ + 4BuOH

This process is highly sensitive to reaction parameters, which in turn allows for the tailoring of the resulting TiO2 architectures. Factors such as the water-to-alkoxide ratio, solvent, temperature, and the presence of catalysts or stabilizing agents significantly influence the morphology and crystalline phase of the final product. For instance, controlling the hydrolysis rate is crucial; rapid hydrolysis often leads to the precipitation of amorphous titania, while a slower, controlled reaction promotes the formation of crystalline structures like anatase or rutile.

Research has demonstrated the ability to synthesize a variety of TiO2 architectures, including nanoparticles, nanotubes, nanofibers, and mesoporous films, by carefully tuning the sol-gel parameters. These materials are of great interest for applications in photocatalysis, photovoltaics, and sensing due to their high surface area and unique electronic properties. The use of different hydrolysis control agents can also impact the stability of the TiO2 sol and the final properties of the calcined product. nih.govmdpi.com

| Parameter | Effect on TiO2 Architecture |

| Water/Alkoxide Ratio | Influences the rate of hydrolysis and condensation, affecting particle size and crystallinity. |

| Solvent | Affects the solubility of the precursor and the stability of the sol. |

| pH | Controls the reaction kinetics and the surface charge of the forming particles. |

| Temperature | Influences the rates of hydrolysis, condensation, and crystallization. |

| Additives/Stabilizers | Can direct the growth of specific crystal faces or create porous structures. |

Titanium(IV) isobutoxide is also instrumental in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers and inorganic components at the molecular level, leading to materials with enhanced thermal stability, mechanical strength, and novel functionalities.

In a typical synthesis, the titanium precursor is co-hydrolyzed and co-condensed with an organically modified silicon alkoxide or other organic molecules containing functional groups that can react with the inorganic network. This approach allows for the creation of a covalently linked hybrid structure. For example, hybrid materials have been formed from TiO2 nanoparticles and polyaniline using titanium tetra-isopropoxide as the oxide precursor. researchgate.net The preparation method is based on a sol-gel technique where two synthetic routes can be employed, based on the addition of aniline (B41778) after or before the sol formation. researchgate.net

These hybrid materials find applications in diverse fields such as scratch-resistant coatings, dental materials, and optoelectronics. The ability to tailor the properties of these materials by varying the organic and inorganic components makes this a highly active area of research.

A key advantage of using titanium(IV) isobutoxide in sol-gel synthesis is the ability to exert significant control over the morphology and nanostructure of the resulting materials. This control is achieved by manipulating the kinetics of the hydrolysis and condensation reactions.

Several strategies are employed to control the material's final structure:

Use of Chelating Agents: Ligands such as acetylacetone (B45752) or acetic acid can coordinate with the titanium precursor, reducing its reactivity and leading to a more controlled hydrolysis process. This often results in smaller, more uniform nanoparticles.

Template-Assisted Synthesis: The use of surfactants, polymers, or other templates can direct the formation of ordered porous structures. The inorganic material forms around the template, which is subsequently removed by calcination or solvent extraction, leaving behind a porous architecture.

Solvothermal/Hydrothermal Treatment: Post-synthesis treatment of the gel under elevated temperature and pressure can promote crystallization and the formation of specific nanostructures.

Research has shown that varying the concentration of titanium(IV) butoxide can impact the morphological, topographical, and optical properties of TiO2 thin films. researchgate.net Optimized concentrations can lead to uniform coatings with a combination of nano-sized and micro-sized particles. researchgate.net

Precursor for Functional Coatings and Thin Films

Titanium(IV) isobutoxide is widely used as a precursor for depositing functional coatings and thin films of titanium dioxide. These coatings are valued for their optical, electronic, and protective properties. The sol-gel method, in conjunction with deposition techniques like dip-coating, spin-coating, or spray-coating, allows for the creation of uniform thin films on various substrates.

The process begins with the preparation of a stable titania sol from titanium(IV) isobutoxide. The substrate is then coated with this sol, and after a drying step to remove the solvent, the film is typically heat-treated (calcined) to induce densification and crystallization. The properties of the resulting film, such as thickness, refractive index, and photocatalytic activity, are highly dependent on the sol preparation conditions and the deposition parameters.

These TiO2 thin films have a wide range of applications, including:

Anti-reflective coatings: Due to their high refractive index.

Self-cleaning surfaces: Leveraging the photocatalytic and hydrophilic properties of anatase TiO2.

Gas sensors: Based on the change in electrical conductivity upon gas adsorption.

Biocompatible coatings: For medical implants, promoting bone integration.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Titanium-based MOFs (Ti-MOFs) are of particular interest due to their potential applications in photocatalysis, gas separation, and sensing, stemming from the unique properties of titanium. However, the synthesis of Ti-MOFs is challenging due to the high reactivity of titanium precursors, which often leads to the uncontrolled formation of amorphous titanium dioxide.

Despite the challenges, several strategies have been developed to successfully incorporate titanium into MOF structures using precursors like titanium(IV) isobutoxide. The key is to control the hydrolysis and condensation of the titanium precursor to favor the formation of the desired crystalline MOF structure over amorphous byproducts.

Common synthetic strategies include:

Modulated Synthesis: The addition of a modulator, typically a monocarboxylic acid, competes with the linker for coordination to the metal center. This slows down the reaction rate, allowing for the formation of well-ordered crystals.

Use of Pre-formed Titanium-Oxo Clusters: Instead of a simple alkoxide, pre-formed titanium-oxo clusters can be used as the secondary building units (SBUs). This approach provides better control over the final structure as the core of the metal node is already formed.

Solvothermal Synthesis: Carrying out the reaction in a sealed vessel at elevated temperatures can promote the crystallization of the Ti-MOF. The choice of solvent is crucial in this method.

Post-Synthetic Modification: In some cases, a pre-existing MOF with a different metal can be treated with a titanium precursor to exchange the metal ions, thereby forming a Ti-MOF.

The development of new titanium-frameworks has been limited by the difficulties in controlling the formation of persistent Ti-SBUs with predetermined directionality. rsc.orgchemspeed.com However, recent research has led to the synthesis of mesoporous Ti-MOFs with specific topologies, such as MIL-100, which exhibit excellent chemical stability and photoactivity. rsc.orgchemspeed.com The formation of the Ti₃(μ₃-O) metal-oxo clusters in these structures appears to be thermodynamically favored, suggesting a pathway for the rational design of new Ti-MOF architectures. rsc.orgchemspeed.com

| Strategy | Description |

| Modulated Synthesis | A modulator is added to compete with the linker for coordination, slowing the reaction. |

| Pre-formed Clusters | Pre-synthesized titanium-oxo clusters are used as building blocks. |

| Solvothermal Synthesis | The reaction is conducted at elevated temperatures in a sealed vessel to promote crystallization. |

| Post-Synthetic Exchange | A pre-existing MOF undergoes metal-ion exchange with a titanium precursor. |

Tailoring MOF Architectures and Properties for Specific Applications

Titanium(IV) isobutoxide is a key reagent in the synthesis of titanium-based metal-organic frameworks (Ti-MOFs) and their fundamental building blocks, titanium-oxo clusters (TOCs). The ability to control the reaction of this precursor with various organic linkers allows researchers to tailor the resulting architectures and, consequently, the material's properties. The reactivity of titanium alkoxides necessitates precise control over synthesis conditions to direct the formation of desired structures. rsc.org

A notable example of its use is in the synthesis of a titanium-based zeolitic thiophene-benzimidazolate framework (Ti-ZTBF). In this process, 2-(thophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-benzo[d]imidazole is treated with Titanium(IV) isobutoxide in a pressure reactor at 150 °C. The resulting Ti-ZTBF material demonstrates the successful construction of a complex, crystalline framework using this precursor, which was subsequently shown to be effective in the chemical fixation of carbon dioxide. osti.gov

More fundamentally, Titanium(IV) isobutoxide is used to synthesize a variety of discrete TOCs, which can be seen as secondary building units (SBUs) for MOFs or as molecular models for titanium dioxide surfaces. The structure of the resulting cluster is highly dependent on the choice of organic ligand and the reaction stoichiometry. By reacting Titanium(IV) isobutoxide with different carboxylic acids, researchers have been able to isolate specific, stable cluster cores. For instance, its reaction with 4-aminobenzoic acid and 4-hydroxybenzoic acid under specific conditions yields tetranuclear clusters with a {Ti₄O₂} core. mdpi.com Similarly, reacting it with 9-fluorene-carboxylic acid can lead to the co-crystallization of three distinct hexanuclear clusters with {Ti₆O₄} and {Ti₆O₆} cores. mdpi.com This demonstrates a method for tailoring the fundamental architecture of the inorganic node of a potential MOF.

The table below summarizes research findings on the synthesis of various titanium-oxo clusters derived from Titanium(IV) isobutoxide, showcasing how different organic ligands can be used to tailor the resulting molecular architecture.

| Organic Ligand Used | Molar Ratio (Precursor:Ligand) | Resulting Cluster Core | Chemical Formula of Isolated Cluster | Source(s) |

| 4-Aminobenzoic acid | 4:1 | {Ti₄O₂} | [Ti₄O₂(OⁱBu)₁₀(O₂CC₆H₄NH₂)₂] | mdpi.com |

| 4-Hydroxybenzoic acid | 4:1 | {Ti₄O₂} | [Ti₄O₂(OⁱBu)₁₀(O₂CC₆H₄OH)₂] | mdpi.com |

| Acetylsalicylic acid | 4:1 | {Ti₄O₂} | [Ti₄O₂(asp)₂(BuⁱO)₁₀]·H₂O | nih.gov |

| 9-Fluorene-carboxylic acid | 4:1 | {Ti₄O₂} | [Ti₄O₂(OⁱBu)₁₀(O₂C₁₃H₉)₂] | mdpi.com |

| 9-Fluorene-carboxylic acid | 1:1 | {Ti₆O₄} & {Ti₆O₆} | [Ti₆O₄(OⁱBu)₈(O₂C₁₃H₉)₈]·2(CH₃)₂CO & [Ti₆O₆(OⁱBu)₆(O₂C₁₃H₉)₆] | mdpi.com |

Chemical Vapor Deposition (CVD) Applications of Titanium(IV) Isobutoxide

Titanium(IV) isobutoxide is utilized as a precursor material in chemical vapor deposition (CVD) and related techniques for the fabrication of titanium-containing thin films. americanelements.com Its volatility and decomposition characteristics allow it to be transported in the vapor phase to a heated substrate, where it reacts to form a solid coating. This method is particularly valuable for creating functional coatings like titanium dioxide (TiO₂) on various substrates.

One of the primary applications is in the production of TiO₂ thin films using spray pyrolysis, a variant of CVD. In this method, a solution containing Titanium(IV) isobutoxide is aerosolized and directed onto a heated substrate, such as glass. swan.ac.ukscidoc.org The precursor decomposes upon contact with the hot surface, resulting in a thin, uniform film of TiO₂. Research has shown that this technique can produce nanocrystalline, single-phase anatase TiO₂ films. scidoc.org The properties of these films are crucial for applications in photocatalysis and self-cleaning surfaces. swan.ac.uk For example, films produced from an isobutoxide precursor have been shown to exhibit a direct bandgap of approximately 3.8 eV, a property relevant to their photocatalytic activity. scidoc.org

The following table details the parameters and outcomes of using Titanium(IV) isobutoxide in vapor deposition processes to create functional coatings.

| Deposition Method | Substrate | Substrate Temperature | Resulting Material | Crystalline Phase | Key Finding/Property | Source(s) |

| Spray Pyrolysis | Glass | 450°C | Nano TiO₂ Film | Anatase | Film suitable for photocatalytic applications. | swan.ac.uk |

| Spray Pyrolysis | Glass | 340°C - 460°C | Nanocrystalline TiO₂ Film | Anatase | Direct bandgap size (Eg) of ~3.8 eV. | scidoc.org |

Advanced Spectroscopic and Structural Characterization of Titanium Iv Isobutoxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei. For titanium(IV) isobutoxide, NMR studies are instrumental in confirming its molecular structure, investigating the dynamic exchange processes between different alkoxide groups, and studying the formation of more complex species in solution.

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for the characterization of organic ligands in metal alkoxide complexes. In the case of titanium(IV) isobutoxide, these methods provide definitive evidence for the structure of the isobutoxide ligand and can reveal information about the aggregation of the complex in solution.

In solution, titanium alkoxides can exist as monomers, dimers, trimers, or higher oligomers, and the observed NMR chemical shifts can be influenced by the degree of this association. For instance, studies on titanium isobutoxide have shown a dependence of the chemical shifts on both concentration and temperature, which is indicative of an equilibrium between monomeric, dimeric, and trimeric species. researchgate.net

Detailed ¹H and ¹³C NMR data for titanium(IV) isobutoxide dissolved in carbon tetrachloride (CCl₄) provide specific assignments for the protons and carbons of the isobutoxy group.

¹H NMR Spectral Data of Titanium(IV) Isobutoxide The ¹H NMR spectrum of titanium(IV) isobutoxide exhibits distinct signals for the different protons within the isobutoxy ligand. The chemical shifts are influenced by the electronegativity of the titanium-oxygen bond.

| Proton Type | Chemical Shift (δ, ppm) |

| -O-CH₂ - | 4.10 |

| -CH₂-CH -(CH₃)₂ | 2.15 |

| -CH-(CH₃ )₂ | 1.05 |

Data obtained from a solution in CCl₄.

¹³C NMR Spectral Data of Titanium(IV) Isobutoxide The ¹³C NMR spectrum provides complementary information, with signals corresponding to the three distinct carbon environments in the isobutoxide ligand.

| Carbon Type | Chemical Shift (δ, ppm) |

| -O-C H₂- (Cα) | 77.5 |

| -C H-(CH₃)₂ (Cβ) | 29.0 |

| -CH-(C H₃)₂ (Cγ) | 19.5 |

Data obtained from a solution in CCl₄.

These chemical shifts are crucial for confirming the purity of titanium(IV) isobutoxide and for studying its reactions, such as the formation of derivatives where the substitution of isobutoxide groups would lead to predictable changes in the NMR spectra.

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of materials in their solid form, providing information that is complementary to solution NMR and X-ray diffraction. For titanium alkoxides and their derivatives, ssNMR can probe the local environment of titanium, oxygen, and carbon atoms within the solid-state structure.

While specific solid-state NMR studies dedicated solely to pure titanium(IV) isobutoxide are not extensively reported, the technique has been widely applied to materials derived from it, particularly titanium dioxide (TiO₂). In these studies, ssNMR, including ⁴⁷Ti and ⁴⁹Ti NMR, can distinguish between different crystalline phases of TiO₂ such as anatase and rutile. mdpi.com Furthermore, ¹⁷O ssNMR has been used to identify different types of oxygen environments, such as bridging and non-bridging oxygens in titanate structures. mdpi.com

For complex derivatives, such as the tetranuclear oxo-complex [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O, solid-state ¹³C NMR has been used to characterize the coordinated isobutoxide and acetylsalicylate ligands. The recorded chemical shifts for the isobutoxide group in this complex were assigned as follows: -CH₂- at 86 and 83 ppm, -CH- at 30.7 ppm, and -CH₃ at 19.11 ppm. nih.gov These values provide insight into the solid-state conformation and bonding of the isobutoxide ligands within the cluster.

The interaction of titanium(IV) isobutoxide with alkali metal salts can lead to the formation of heterobimetallic complexes. Alkali metal NMR, such as ⁷Li and ²³Na NMR, is a highly sensitive technique for probing the local environment of these alkali metal ions within such complexes. The chemical shift and line shape of the alkali metal nucleus are very sensitive to its coordination environment, the nature of the ligands, and the proximity to other metal centers.

While specific alkali metal NMR studies on complexes derived from titanium(IV) isobutoxide are not widely documented, the principles of this technique are well-established in the study of other metal alkoxide systems. For example, ⁷Li NMR has been effectively used to study the structure and dynamics of lithium-containing titanate materials, providing information on lithium ion mobility and coordination. Similarly, ²³Na NMR is a powerful tool for investigating the structure of sodium-containing compounds, with the chemical shift being indicative of the sodium ion's coordination sphere. sigmaaldrich.comacademie-sciences.fr The application of these techniques to titanium(IV) isobutoxide-alkali metal complexes would be expected to provide valuable information on the structure of these species in both solution and the solid state.

X-ray Diffraction Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds. While the crystal structure of simple monomeric or oligomeric titanium(IV) isobutoxide has not been extensively reported, the structures of several more complex derivatives have been elucidated.

A notable example is the tetranuclear titanium(IV) oxo-complex, [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O, which was synthesized from titanium(IV) isobutoxide and acetylsalicylic acid. researchgate.net Single-crystal X-ray diffraction analysis revealed a core structure consisting of four titanium atoms and two oxo ligands, further coordinated by ten isobutoxide groups and two acetylsalicylate ligands. researchgate.net The titanium atoms in this cluster exhibit different coordination numbers, being either five- or six-coordinate. researchgate.net This study provides precise bond lengths and angles for the coordinated isobutoxide ligands, offering valuable insight into their bonding within a well-defined cluster.

Crystallographic Data for [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.345(3) |

| b (Å) | 12.894(3) |

| c (Å) | 13.568(3) |

| α (°) | 110.12(3) |

| β (°) | 100.98(3) |

| γ (°) | 102.04(3) |

| Volume (ų) | 1858.0(7) |

| Z | 1 |

Data from a study on the synthesis and characterization of a tetranuclear Ti(IV)-oxo complex. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and determining the crystallinity of bulk materials. While obtaining a powder diffraction pattern for pure, solid titanium(IV) isobutoxide can be challenging due to its low melting point and sensitivity to moisture, PXRD is extensively used to characterize the materials synthesized from it.

The most common application of PXRD in this context is the analysis of titanium dioxide (TiO₂) powders and films prepared via the sol-gel method using titanium(IV) isobutoxide as a precursor. The PXRD patterns of these materials clearly show the crystalline phases of TiO₂ that are formed upon heat treatment. The primary crystalline forms of TiO₂, anatase, rutile, and brookite, all have distinct diffraction patterns, allowing for their unambiguous identification. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the TiO₂ nanoparticles using the Scherrer equation. This information is crucial for understanding the relationship between the synthesis conditions, the resulting material properties, and their performance in applications such as photocatalysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed insights into the molecular structure and bonding within titanium(IV) alkoxides. These methods measure the vibrational modes of molecular bonds, which are sensitive to the local chemical environment, coordination, and molecular association. thermofisher.comnih.gov

For titanium(IV) alkoxides like the closely related Titanium(IV) isopropoxide, studies have shown that the compound exists as a mixture of monomeric and associated species in the liquid state. nih.gov This association occurs through the formation of bridging alkoxide ligands, leading to an expansion of the titanium atom's coordination sphere. This structural complexity is reflected in the vibrational spectra.

The FT-IR and Raman spectra of titanium alkoxides are characterized by several key regions:

C-H Stretching and Bending Modes: These vibrations, originating from the isobutoxide ligands, appear in their typical spectral regions and are less sensitive to the Ti-O core structure.

C-O Stretching Modes: The ν(C-O) vibrations are particularly informative. They are often coupled with the Ti-O stretching modes. In Raman spectra, symmetrically coupled ligand modes result in intense, strongly polarized bands. In contrast, antisymmetrically coupled modes produce strong bands in the IR spectrum at lower wavenumbers. nih.gov

Ti-O Stretching Modes: The region below 800 cm⁻¹ is dominated by vibrations of the Ti-O skeleton. The positions of these bands are indicative of whether the alkoxide groups are terminal or bridging. Bridging Ti-O-Ti bonds typically vibrate at lower frequencies than terminal Ti-O bonds. Molecular association leads to shifts and splitting of bands in the IR spectrum, particularly for modes coupled to the antisymmetric Ti-O stretching. nih.gov

The complementary nature of FT-IR and Raman spectroscopy is essential for a complete analysis. thermofisher.com While C-O and antisymmetric Ti-O stretches are strong in the IR spectrum, symmetric Ti-O stretches are often more prominent and easily identified in the Raman spectrum. nih.gov

Table 1: Representative Vibrational Modes for Titanium(IV) Alkoxides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Assignment |

| ν(C-O) / νₐₛ(Ti-O) | ~1000 - 1150 | FT-IR | Antisymmetric coupled C-O and Ti-O stretching |

| ν(C-O) / νₛ(Ti-O) | ~1000 - 1150 | Raman | Symmetric coupled C-O and Ti-O stretching |

| ν(Ti-O) terminal | ~600 - 700 | FT-IR, Raman | Stretching of terminal Titanium-Oxygen bonds |

| ν(Ti-O) bridging | ~400 - 550 | FT-IR, Raman | Stretching of bridging Titanium-Oxygen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. wikipedia.org For Titanium(IV) isobutoxide, the titanium center is in a d⁰ electronic configuration, meaning it has no d-electrons to participate in d-d transitions. Consequently, the compound is colorless, and its UV-Vis spectrum is characterized by absorptions in the ultraviolet region rather than the visible region. koreascience.krresearchgate.net

The observed absorptions are typically intense and arise from ligand-to-metal charge transfer (LMCT) transitions. In this process, an electron is excited from a high-lying molecular orbital, primarily located on the oxygen atoms of the isobutoxide ligands, to a low-lying empty d-orbital on the titanium(IV) center.

The energy (and therefore the wavelength) of these LMCT bands is sensitive to the coordination environment of the titanium atom. Factors such as the degree of oligomerization (i.e., the presence of bridging vs. terminal alkoxide groups) and the solvent can influence the energy levels of the molecular orbitals involved, leading to shifts in the absorption maximum. For many titanium oxide materials derived from alkoxide precursors, a strong absorption response is observed in the UV region below 400 nm. researchgate.nete3s-conferences.org The onset of this absorption is often used to calculate the optical band gap of the resulting semiconductor material. researchgate.net

Table 2: Electronic Transitions in Titanium(IV) Isobutoxide

| Transition Type | Wavelength Region | Description |

| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet (< 400 nm) | Excitation of an electron from an oxygen-based orbital to an empty Ti(IV) d-orbital. |

| d-d Transitions | Not Observed | The Ti(IV) center is a d⁰ ion, making these transitions forbidden. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ti(III) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing chemical species that have unpaired electrons (i.e., are paramagnetic). mdpi.comethz.ch

Titanium(IV) isobutoxide features a Ti(IV) center with a d⁰ electronic configuration, meaning it has no unpaired electrons. Therefore, pure Titanium(IV) isobutoxide is diamagnetic and EPR silent. mdpi.com However, EPR spectroscopy is an invaluable tool for detecting the presence of paramagnetic Titanium(III) (a d¹ species) as an impurity or as an intermediate in chemical reactions. nih.govchemrxiv.org The presence of Ti(III) can significantly impact the reactivity and properties of the material, for instance, in polymerization catalysis or photocatalysis. mdpi.comchemrxiv.org

A typical X-band EPR spectrum of a Ti(III) species at low temperature exhibits a signal consistent with an S=1/2 system. nih.gov The spectrum is characterized by its g-values, which are a measure of the interaction of the unpaired electron with the external magnetic field. For an axially symmetric Ti(III) center, two g-values (g∥ and g⊥) are observed. Furthermore, hyperfine splitting can arise from the interaction of the electron spin with the nuclear spins of titanium isotopes with non-zero spin (⁴⁷Ti, I=5/2; ⁴⁹Ti, I=7/2), providing further structural information. nih.gov The detection of such a characteristic signal in a sample of Titanium(IV) isobutoxide would be unambiguous proof of the presence of Ti(III) species.

Table 3: Typical EPR Parameters for Ti(III) Species

| Parameter | Description | Typical Values | Reference |

| g-values | Characterize the interaction of the unpaired electron with the magnetic field. | g ≈ 1.85 - 2.00 | nih.gov |

| Hyperfine Coupling (A) | Describes the interaction between the electron spin and nuclear spin (e.g., ⁴⁷Ti, ⁴⁹Ti). | A |

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Routes and Process Intensification

The production and use of titanium alkoxides like Titanium(IV) isobutoxide are undergoing a transformation driven by the principles of green chemistry and process intensification. The goal is to develop manufacturing routes that are not only economically viable but also environmentally benign.

Process Intensification (PI): PI represents a paradigm shift in chemical manufacturing, aiming to create smaller, more efficient, and safer processes. youtube.comyoutube.com In the context of synthesizing materials from Titanium(IV) isobutoxide, PI is being explored through the use of microreactors. These systems offer superior control over reaction conditions, such as temperature and mixing, which is crucial for producing nanoparticles with consistent size and properties. youtube.comresearchgate.net For instance, the continuous microscale synthesis of phosphated TiO2 from titanium alkoxides has been investigated to understand and mitigate issues like reactor fouling, a critical step towards industrial-scale continuous production. researchgate.net The move towards modular processing allows for decentralized and distributed manufacturing, which can be more efficient by operating closer to the source of feedstocks. youtube.com

Key advantages of applying process intensification to reactions involving Titanium(IV) isobutoxide are summarized below:

| Feature | Benefit in Titanium(IV) Isobutoxide Processes |

| Precise Control | Enables uniform nanoparticle size and morphology by maintaining optimal temperature and concentration gradients. youtube.com |

| Enhanced Safety | Reduces the risks associated with highly exothermic hydrolysis reactions by minimizing the volume of reactants at any given time. youtube.com |

| Improved Efficiency | Continuous operation minimizes downtime and increases throughput compared to traditional batch processes. youtube.com |

| Reduced Footprint | Smaller reactor sizes lead to lower capital costs and less physical space required for production facilities. youtube.com |

Future research will likely focus on integrating sustainable titanium sources with intensified, modular production systems to create a truly green lifecycle for materials derived from Titanium(IV) isobutoxide.

Development of Novel Catalytic Systems with Enhanced Performance and Selectivity

Titanium(IV) isobutoxide serves as a precursor or a direct catalyst in a wide array of chemical transformations. Current research is aimed at designing novel catalytic systems that offer improved activity, selectivity, and stability.

Polymerization Catalysis: Titanium-based catalysts are cornerstones of the polymer industry. Systems derived from titanium alkoxides are being developed for producing specialized polymers like ultrahigh molecular weight polyethylene (B3416737) (UHMWPE). nih.gov Research has shown that catalysts based on Ti(IV) compounds can yield polymers with desirable morphologies suitable for solvent-free processing into high-strength materials. nih.gov In the synthesis of poly(ethylene terephthalate) (PET), various titanium compounds, including alkoxides, are being screened to understand how the ligand structure affects catalyst activity and selectivity, aiming to replace more problematic antimony-based catalysts. researchgate.net Studies on olefin polymerization using catalysts like titanium tetra-butoxide activated by triethylaluminium have demonstrated that these systems can effectively produce polyethylene and incorporate comonomers like 1-hexene (B165129) and 1-octene. mdpi.comdntb.gov.ua

Fine Chemical Synthesis: The versatility of titanium catalysis is being harnessed for the synthesis of fine chemicals. rsc.org Titanium(IV) isopropoxide, a closely related compound, has been shown to be an effective catalyst for reactions such as the direct amidation of carboxylic acids and various cyclization and coupling reactions. science.govresearchgate.net The low toxicity and abundance of titanium make it an attractive alternative to precious metal catalysts. rsc.org

Hydrogen Storage: In the field of renewable energy, magnesium hydride (MgH2) is a promising material for solid-state hydrogen storage. However, its practical application is hindered by slow kinetics. Titanium-tetra-isopropoxide has been employed as a catalyst to significantly improve the de/re-hydrogenation performance of MgH2, enabling faster hydrogen absorption and release at lower temperatures. researchgate.net

Enhanced Photocatalysis: Titanium dioxide (TiO2), often synthesized from Titanium(IV) isobutoxide, is a renowned photocatalyst. Research efforts are focused on enhancing its performance by modifying its structure to improve light absorption and reduce the recombination of photogenerated electron-hole pairs. rsc.org Strategies include creating defects like Ti³⁺ ions and oxygen vacancies, which can extend the material's light absorption into the visible and near-infrared regions, thereby boosting its photocatalytic activity. rsc.org

The table below highlights the diversity of catalytic applications involving titanium alkoxide precursors.

| Catalytic Application | Target Product/Process | Key Research Finding |

| Olefin Polymerization | Polyethylene, Polypropylene | Ti(IV)-based systems produce high molecular weight polymers with controlled morphology. nih.govmdpi.com |

| Polycondensation | Poly(ethylene terephthalate) (PET) | Ligand nature in titanium catalysts significantly influences activity and selectivity. researchgate.net |

| Organic Synthesis | Amides, Tetrahydroisoquinolines | Titanium alkoxides catalyze key bond-forming reactions efficiently. science.govresearchgate.net |

| Hydrogen Storage | De/re-hydrogenation of MgH2 | Titanium-tetra-isopropoxide significantly improves kinetic performance and cyclic stability. researchgate.net |

| Photocatalysis | Degradation of pollutants | Structural modifications of derived TiO2 enhance activity under solar and visible light. rsc.org |

Future work in this area will continue to explore ligand modification, support interactions, and the formation of multi-metallic systems to fine-tune catalytic properties for specific, high-value chemical transformations.

Exploration of Advanced Functional Materials from Titanium(IV) Isobutoxide Precursors

Titanium(IV) isobutoxide is a preferred precursor for creating a variety of advanced functional materials, primarily due to the relative ease of controlling the hydrolysis and condensation reactions in sol-gel processes. juniperpublishers.commdpi.com